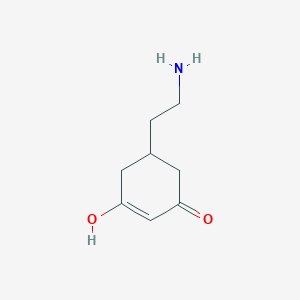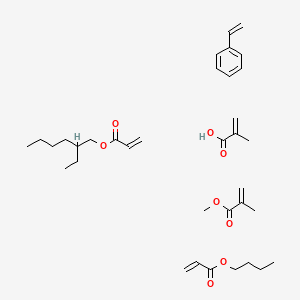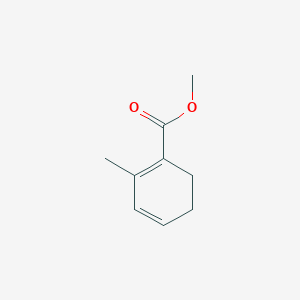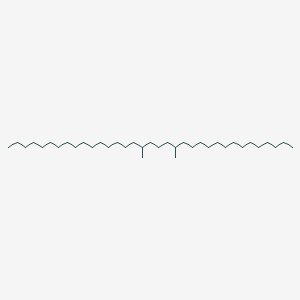
Potassium tris(1-methylethyl)naphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H25KO3S. It is a potassium salt of naphthalenesulfonic acid, where the sulfonic acid group is substituted with three isopropyl groups. This compound is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium tris(1-methylethyl)naphthalenesulphonate typically involves the sulfonation of naphthalene followed by the introduction of isopropyl groups. The general steps are as follows:
Sulfonation: Naphthalene is reacted with sulfuric acid to introduce the sulfonic acid group.
Alkylation: The sulfonated naphthalene is then reacted with isopropyl halides in the presence of a base to introduce the isopropyl groups.
Neutralization: The resulting tris(1-methylethyl)naphthalenesulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium tris(1-methylethyl)naphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Potassium tris(1-methylethyl)naphthalenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a surfactant in protein purification.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
Mecanismo De Acción
The mechanism of action of potassium tris(1-methylethyl)naphthalenesulphonate depends on its application. In biochemical assays, it acts as a surfactant, reducing surface tension and aiding in the solubilization of proteins. In organic synthesis, it can act as a catalyst or reagent, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another surfactant used in biochemical assays.
Potassium naphthalenesulfonate: A simpler analog without the isopropyl groups.
Triisopropylbenzene sulfonate: A similar compound with a benzene ring instead of naphthalene.
Uniqueness
Potassium tris(1-methylethyl)naphthalenesulphonate is unique due to the presence of three isopropyl groups, which enhance its hydrophobicity and surfactant properties compared to simpler analogs. This makes it particularly useful in applications requiring strong surfactant activity and stability.
Propiedades
Número CAS |
1135307-31-1 |
|---|---|
Fórmula molecular |
C19H25KO3S |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
potassium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.K/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
GUULSDHFRHHZJD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)









![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
